molecular formula C16H18N2O2 B2573929 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2034424-61-6

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2573929
CAS RN: 2034424-61-6
M. Wt: 270.332
InChI Key: JNNQFGPIERZRIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′ - (arylmethylidene)benzohydrazides, to form N - (1-aryl-3-oxo-2-azaspiro [3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .

Scientific Research Applications

Structural and Synthesis Studies

  • Grassi et al. (2002) conducted structural studies on related compounds, demonstrating improvements in synthesis procedures and analyzing conformational characteristics relevant to biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).
  • Gurry, McArdle, and Aldabbagh (2015) described a novel synthesis method for 2-oxa-7-azaspiro[3.5]nonane, a structurally similar compound, expanding the possibilities for creating diverse spirocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).

Antiviral and Biological Activity

  • Apaydın et al. (2019) synthesized a series of compounds structurally related to 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide and evaluated their antiviral activity, highlighting the potential of similar structures in drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
  • Ma et al. (2017) developed a gold-catalyzed annulation reaction for enamides with propargyl esters, leading to the synthesis of structures related to this compound, which could be beneficial in medicinal chemistry (Ma, An, Zhao, Du, Deng, Zhang, & Fan, 2017).

Sensing and Detection Applications

Chemodosimetric Probes

properties

IUPAC Name

4-cyano-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-12-1-3-13(4-2-12)15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQFGPIERZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=C(C=C3)C#N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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